Trimethylthiophene-3-sulfonamide
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Overview
Description
Trimethylthiophene-3-sulfonamide is an organosulfur compound with the molecular formula C7H11NO2S2 It is characterized by the presence of a thiophene ring substituted with three methyl groups and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylthiophene-3-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method allows for the synthesis of structurally diverse sulfonamides in a single step.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Trimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The methyl groups on the thiophene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce new functional groups onto the thiophene ring.
Scientific Research Applications
Trimethylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of trimethylthiophene-3-sulfonamide involves its interaction with molecular targets, such as enzymes or proteins. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby affecting biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to trimethylthiophene-3-sulfonamide include other sulfonamides and thiophene derivatives. Examples include:
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond and are used in various chemical applications.
Thiophene Derivatives: Compounds like 2,4,5-trimethylthiophene share the thiophene ring structure and are used in materials science and medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of the sulfonamide group
Properties
Molecular Formula |
C7H11NO2S2 |
---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N,N,2-trimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C7H11NO2S2/c1-6-7(4-5-11-6)12(9,10)8(2)3/h4-5H,1-3H3 |
InChI Key |
ZPSJQHWADVCQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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